N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide
Overview
Description
N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloropyridine moiety attached to an ethoxybenzene sulfonamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide is Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in blood coagulation, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
This compound acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . By inhibiting Factor Xa, the compound prevents thrombin generation, thereby interrupting the coagulation cascade .
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This interruption reduces thrombin-mediated fibrin clot formation, thereby exerting an anticoagulant effect .
Result of Action
The inhibition of Factor Xa results in a decrease in thrombin generation and fibrin clot formation. This leads to an overall anticoagulant effect , reducing the risk of thrombus formation and subsequent thromboembolic events .
Action Environment
The action of this compound, like other anticoagulants, can be influenced by various environmental factors. These may include the presence of other medications, patient-specific factors like age, kidney function, and genetic variations . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 4-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or sulfonamides.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.
Industry: Utilized in the development of agrochemicals or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide
- N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
- 2-(Pyridin-2-yl) pyrimidine derivatives
Uniqueness
N-(5-chloropyridin-2-yl)-4-ethoxybenzene-1-sulfonamide is unique due to its specific combination of a chloropyridine moiety and an ethoxybenzene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-ethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-19-11-4-6-12(7-5-11)20(17,18)16-13-8-3-10(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBONMWIIJEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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